Journal Name:Indian Journal of Biochemistry and Biophysics
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Charge transfer and electronic relaxation effects in the photoemission of EMIM-DCA ionic liquid vapor
Indian Journal of Biochemistry and Biophysics ( IF 0 ) Pub Date: 2023-06-01 , DOI: 10.1016/j.chemphys.2023.111971
Ultraviolet photoelectron spectroscopy (UPS) measurements of EMIM-DCA vapors have been conducted. Density functional theory (DFT), Møller–Plesset perturbation theory (MP2) and many-body perturbation theory calculations (GW) have been used to interpret the experimentally measured spectra. The vapor of ionic liquids normally consists of isolated ion-pairs and the corresponding photoemission spectra should reflect the electronic binding energies of the molecular orbitals. The UPS spectra have revealed that many photolines are shifted when compared to ab initio calculation results. The hybrid DFT functionals, which performed very good in the description of the UPS spectra of many other ionic liquid vapors have shortcomings in the EMIM-DCA case. The MP2 calculation and the quasiparticle GW approach are shown to offer a better description of the experimental UPS spectra. The charge distribution analysis showed that there seems to be a favorable charge transfer from the cation to the anion upon ionization. The new data provides strong support to the argument that in some cases DFT still has difficulties in the modeling of IL ion-pairs.
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Adsorption of SF6 gas and insulating oil decomposition gas by CoO-doped SnSe monolayer in various environments: A study of strong adsorption performance
Indian Journal of Biochemistry and Biophysics ( IF 0 ) Pub Date: 2023-06-20 , DOI: 10.1016/j.chemphys.2023.112001
Taking into account that Sulfur hexafluoride (SF6) gas leakage can result in environmental pollution, the insulating oil used in high-voltage equipment can decompose into various detectable dissolved gases, allowing for the monitoring of its operational status. In this study, we use a CoO-doped SnSe (SnSe-CoO) monolayer to achieve strong adsorption of SF6 gas, CO, and C2H2 gas, and highly sensitive monitoring of H2 and CH4. Thus, the SnSe-CoO monolayer can serve as an adsorbent for SF6 gas leakage and a material for monitoring insulating oil-dissolved gas. Furthermore, we also observed that the adsorption energy of each gas on the intrinsic material increases with the solvent dielectric constant, facilitating the control of gas adsorption. Our research provides a significant theoretical foundation for future adsorption and monitoring of insulating gases and insulating oil decomposition gases.
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Cubic silicon carbide under tensile pressure: Spinodal instability
Indian Journal of Biochemistry and Biophysics ( IF 0 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.chemphys.2023.112005
Silicon carbide is a hard, semiconducting material presenting many polytypes, whose behavior under extreme conditions of pressure and temperature has attracted large interest. Here we study the mechanical properties of 3C-SiC over a wide range of pressures (compressive and tensile) by means of molecular dynamics simulations, using an effective tight-binding Hamiltonian to describe the interatomic interactions. The accuracy of this procedure has been checked by comparing results at T=0 with those derived from ab-initio density-functional-theory calculations. This has allowed us to determine the metastability limits of this material and in particular the spinodal point (where the bulk modulus vanishes) as a function of temperature. At T=300 K, the spinodal instability appears for a lattice parameter about 20% larger than that corresponding to ambient pressure. At this temperature, we find a spinodal pressure Ps=−43GPa, which becomes less negative as temperature is raised (Ps=−37.9GPa at 1500 K). These results pave the way for a deeper understanding of the behavior of crystalline semiconductors in a poorly known region of their phase diagrams.
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Dipole behavior in thin film heterostructure composed of Er-doped SnO2 and GaAs: Influence of polarization bias, temperature and stray light
Indian Journal of Biochemistry and Biophysics ( IF 0 ) Pub Date: 2023-06-25 , DOI: 10.1016/j.chemphys.2023.112004
The heterostructure system GaAs/SnO2 is built by resistive evaporation of Er-doped SnO2 powder on the top of GaAs semi-insulating substrate. The SnO2 powder comes from the drying of SnO2 sol-gel solution. The possible formation of dipoles in this heterostructure is investigated by the thermally stimulated depolarization current (TSDC) technique, and the possibilities for dipole formation are explored, such as the EL2 defect in the GaAs side, oxygen vacancies and Er ions in the SnO2 layer. The dipole relaxation activation energies are found in the range 0.2 eV to 0.3 eV, in good agreement with the ionization energies of these defects. The main TSDC bands: 213 meV with peak of −298 pA, for positive bias, and 218 meV with peak of 128 pA for negative bias, are modified by stray (room) light, which may correspond to the second ionization level of oxygen vacancies in SnO2, which are excited by the room lights and do not return to the original orientation.
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Making sense of transmission resonances and Smith lifetimes in one-dimensional scattering: The extended phase space quantum trajectory picture
Indian Journal of Biochemistry and Biophysics ( IF 0 ) Pub Date: 2023-05-09 , DOI: 10.1016/j.chemphys.2023.111952
Resonances are ubiquitous in a wide range of physical and chemical phenomena. Their impact on quantum scattering processes renders their study as important as it can be puzzling. In this paper, we illustrate the accuracy of a fully quantum, purely trajectory based reformulation of quantum mechanics proposed by one of the authors (Poirier) to acquire insights on shape resonances through direct and accurate computation of the diagonal elements of Smith’s lifetime matrix. This study also generalizes the relationship between the quantum trajectory propagation time and the Eisenbud–Wigner time delay – introduced in our previous publication (Dupuy et al., 2022) for symmetric potentials – to the general case of asymmetric potential profiles. In addition, we show how the complex amplitudes of the scattering matrix can be extracted from left- and right-incident quantum trajectories. Finally, we demonstrate that extended phase space quantum trajectories not only recover S-matrix and quantum time quantities, but they also provide their own picture of resonant phenomena, as dynamically distinct events characterized by an integer number of closed orbits in the quantum phase space.
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Investigation on the correlation of stability, reactivity, and structural properties of C/C2-doped neutral and charged Aln (n = 2–7) clusters
Indian Journal of Biochemistry and Biophysics ( IF 0 ) Pub Date: 2023-06-05 , DOI: 10.1016/j.chemphys.2023.111976
The equilibrium geometries, electronic structures, reactivity, and stability of C/C2-doped Aln0,± (n = 2–7) clusters were investigated computationally at B3LYP-D4/def2-TZVPP and CCSD(T)/def2-TZVPP levels of theory. The lowest energy structures of AlnC1,20,± clusters were the carbon atoms inserted inside the aluminium clusters. The stability of the neutral and charged clusters were investigated under various reaction conditions, such as dissociation of the clusters via Al0,+,C0,-,C20,--elimination and electron elimination from neutral (ionization) and anionic species (electron detachment). The dominant dissociation reaction channels are the Al-elimination from the neutral and anionic clusters, Al+-elimination from cationic clusters, rather than the C/C2-elimintion reaction. On the other hand, C-elimination are were more favorable compared to C2-elimination due to the stronger CC and Al-C bonds. In addition, binding energy, second-order difference of energy, chemical hardness, and electron affinity parameters were used to determine the stability and reactivity. The results show the singlet cluster (Al2,4,6C1,2 and Al3,5,7C0-20,±) have the greater stability than the doublet clusters (Al3,5,7C0-2 and Al2,4,6C1,20,±) and triplet clusters (Al2,4,6). It has been demonstrated that anionic clusters are more stable than the neutral species, and cationic species are less stable than that of neutral species. The current study could be useful in understanding the stability and reactivity of metal clusters after carbon doping, which is important in combustion, material science, and the astrochemical community.
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Self-limiting oxidation of AgPdF nanoalloy models: A computational investigation
Indian Journal of Biochemistry and Biophysics ( IF 0 ) Pub Date: 2023-06-03 , DOI: 10.1016/j.chemphys.2023.111972
Determining the chemical state of the catalytically active surfaces of nanoalloys under reaction, the conditions have been a long-standing challenge for theoretical calculations due to nanoalloys, being prone to suffer oxidation. In this study, the oxidation process over the (1 1 1) facet of AgPd systems including AgPd, AgPdO, and AgPdF nanoalloys is investigated using the density functional theory (DFT) calculations. Firstly, surface oxygen atoms are adsorbed in the hollow site of three models, subsurface oxygen atoms are adsorbed in the octahedral site of AgPd, tetrahedral site of AgPdO, and octahedral site of AgPdF with adsorption energies of 0.40, −0.51 and 0.84 eV. Secondly, the diffusion energy barriers of surface oxygen atoms from the hollow site to subsurface octahedral sites are 1.44, 0.50, and 1.51 eV, the same barriers to subsurface tetrahedral sites are 1.42, 0.71, and 1.59 eV for AgPd, AgPdO, and AgPdF nanoalloys. It is revealed that, as compared with AgPd nanoalloys, the surface oxygen atoms on AgPdO nanoalloys are more readily embedded into the subsurface sites and induce the over-oxidation, however, the oxygen atoms are stable on the surface of AgPdF nanoalloys to inhibit the over-oxidation. This work is helpful to develop oxidation-resistant AgPd nanoalloy catalysts.
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Room-temperature phosphorescence luminophores design with enhanced spin-orbit coupling through heavy atom effect
Indian Journal of Biochemistry and Biophysics ( IF 0 ) Pub Date: 2023-07-08 , DOI: 10.1016/j.chemphys.2023.112006
Herein, several room-temperature phosphoresce (RTP) compounds containing Br-substituted carbazole were designed. Br was introduced into the meta, ortho and para sites with respect to the nitrogen atom of carbazole. By performing density functional calculation, the results show that Br substitution increases the spin–orbit coupling (SOC) between the singlet and triplet excited states and enhances the intersystem crossing process. Especially, the Br-substituted compounds at ortho site increase the SOC, whereas the meta and para sites substitution have a small impact on SOC. The results highlight the prospect of using Br substitution at the ortho site in related RTP compound design.
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Phase equilibria and structure of inhomogeneous logarithmic fluids: An atomistic simulation study
Indian Journal of Biochemistry and Biophysics ( IF 0 ) Pub Date: 2023-05-09 , DOI: 10.1016/j.chemphys.2023.111953
Monte Carlo and molecular dynamics simulations are applied to study the phase equilibria and structure of a fluid described by a logarithmic interparticle potential. The two-phase pure species phase envelope was generated for various values of the size term of the potential, and the critical point (the set of conditions at which both phases became indistinguishable) was estimated in each case. A monotonic relationship between both the reduced critical density and temperature and the size term was demonstrated. Molecular dynamics simulations were employed to study the influence of the thermodynamic conditions on the fluid structure, and three different fluid structures were elucidated.
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Reactive molecular dynamics simulations of multicomponent models for RP-3 jet fuel in combustion at supercritical conditions: A comprehensive mechanism study
Indian Journal of Biochemistry and Biophysics ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.chemphys.2023.112008
The aeroengine combustors frequently operate at temperatures and pressures higher than the critical values of the fuels. In this work, the combustion mechanisms and kinetic parameters of two multicomponent models for RP-3 jet fuel are investigated using reactive force field molecular dynamics (ReaxFF-MD). This study reveals that CC bond dissociation, H-abstraction, and isomerization dominate the initial combustion, with the main products of C1–C3 species, •OH and •OOH radicals. The reactions related to the formation and consumption of the radicals play a crucial role in the fuel combustion process. Some radicals rupture into smaller species by releasing C2H4 species. The cracked small molecules are further oxidized and react with radicals to produce large amounts of H2O molecules. The apparent activation energies of the two models are predicted to be 36.40 and 38.04 kcal/mol, judged by the variations in the number of total reactants at different temperatures. The simulation results are in good agreement with the experimental data at high pressures. Finally, the reactants and major product distributions of the two- and three-component fuels under fuel-rich, stoichiometric and fuel-lean combustion are studied. A comprehensive mechanism is developed by simulating the supercritical combustion of two surrogate fuels.
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